molecular formula C17H13NO4S B2456233 Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 477556-68-6

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Cat. No. B2456233
CAS RN: 477556-68-6
M. Wt: 327.35
InChI Key: YFPQLIFKGMQRBC-UHFFFAOYSA-N
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Description

Benzo[d]thiazoles are a type of organic compound that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Dihydrobenzo[b][1,4]dioxines, on the other hand, are a type of organic compound that contain a six-membered ring with four carbon atoms and two oxygen atoms .


Synthesis Analysis

The synthesis of benzo[d]thiazoles often involves the coupling of substituted 2-amino benzothiazoles with various other compounds . For example, one study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzo[d]thiazoles is characterized by a planar ring and aromaticity, which is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions. For example, they can be used as quorum-sensing inhibitors, which are compounds that inhibit bacterial cell-cell communication .


Physical And Chemical Properties Analysis

Benzo[d]thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

    Antitumor and Cytotoxic Activity

    • Researchers have explored thiazole derivatives for their antitumor and cytotoxic properties. For instance, reports the synthesis of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which demonstrated potent effects against prostate cancer cells.

    Anti-Parkinsonian Agents

    • In a study by , 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed as potential anti-Parkinsonian agents.

    Quorum Sensing Inhibition

    • Docking studies (as reported in ) revealed that certain derivatives of benzo[d]thiazol-2-thiol interacted with the active site of Pseudomonas aeruginosa quorum sensing LasR system.

    Eco-Friendly Synthesis

    • A recent protocol (published in ) describes the eco-friendly synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives.

Safety and Hazards

The safety and hazards of benzo[d]thiazoles can vary depending on the specific compound. Some benzo[d]thiazoles are classified as Acute Tox. 3 Oral .

Future Directions

The development of new benzo[d]thiazoles with improved properties is an active area of research. For example, one study reported the design, synthesis, and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds as novel quorum sensing inhibitors .

properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(11-5-6-13-14(9-11)21-8-7-20-13)22-10-16-18-12-3-1-2-4-15(12)23-16/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPQLIFKGMQRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

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